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Compound of Interest

Compound Name: 4-Methyl-2-pentene

Cat. No.: B213027 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral information for (Z)-4-
methyl-2-pentene, a key aliphatic hydrocarbon. The document details its mass spectrometry,

¹³C Nuclear Magnetic Resonance (NMR), and ¹H NMR spectral data, offering insights for its

identification and characterization in complex mixtures.

Spectroscopic Data
The following sections present the core spectral data for (Z)-4-methyl-2-pentene, organized

for clarity and comparative analysis.

Mass Spectrometry (MS)
The mass spectrum of (Z)-4-methyl-2-pentene is characterized by a molecular ion peak

corresponding to its molecular weight and a series of fragment ions that provide structural

information. The data presented below was obtained from the National Institute of Standards

and Technology (NIST) database.
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Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Putative Fragment

84 25 [C₆H₁₂]⁺ (Molecular Ion)

69 80 [C₅H₉]⁺

56 15 [C₄H₈]⁺

55 30 [C₄H₇]⁺

43 40 [C₃H₇]⁺

42 60 [C₃H₆]⁺

41 100 [C₃H₅]⁺

39 85 [C₃H₃]⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic

molecules. The following tables summarize the ¹³C and ¹H NMR spectral data for (Z)-4-methyl-
2-pentene.

¹³C Nuclear Magnetic Resonance (NMR) Data

Chemical Shift (δ) ppm Carbon Atom Assignment

133.2 C3

123.9 C2

28.1 C4

22.8 C5, C5'

12.1 C1

¹H Nuclear Magnetic Resonance (NMR) Data[1]
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Proton Assignment

5.31
Doublet of Quartets

(dq)
10.8, 1.6 H2

5.21
Doublet of Quartets

(dq)
10.8, 6.2 H3

2.62 Multiplet - H4

1.61 Doublet 1.6 H1

0.94 Doublet 6.8 H5, H5'

Experimental Protocols
The spectral data presented in this guide are typically acquired using standard analytical

instrumentation and methodologies. Below are generalized protocols for the acquisition of

mass spectrometry and NMR data for a volatile alkene like (Z)-4-methyl-2-pentene.

Mass Spectrometry (Electron Ionization)
Objective: To obtain the mass spectrum of (Z)-4-methyl-2-pentene, identifying the molecular

ion and characteristic fragment ions.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an

electron ionization (EI) source.

Methodology:

Sample Introduction: A dilute solution of (Z)-4-methyl-2-pentene in a volatile solvent (e.g.,

dichloromethane or hexane) is injected into the gas chromatograph.

Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g.,

helium) through a capillary column (e.g., a non-polar column like DB-5ms) to separate it from

any impurities. The oven temperature is programmed to ensure good separation and peak

shape.
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Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass

spectrometer. Here, it is bombarded with a high-energy electron beam (typically 70 eV),

causing the molecule to lose an electron and form a positively charged molecular ion ([M]⁺•).

Fragmentation: The high energy of the ionization process causes the molecular ion to

fragment into smaller, characteristic charged ions and neutral radicals.

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge

ratio (m/z).

Detection: A detector records the abundance of each ion at a specific m/z value, generating

a mass spectrum.

¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of (Z)-4-methyl-2-pentene to

determine its chemical structure.

Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz

or higher).

Methodology:

Sample Preparation: A small amount of (Z)-4-methyl-2-pentene (typically 5-10 mg) is

dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is

locked onto the deuterium signal of the solvent, and the field homogeneity is optimized

(shimming) to achieve sharp spectral lines.

¹H NMR Acquisition: A standard one-pulse ¹H NMR experiment is performed. A short

radiofrequency pulse excites the protons, and the resulting free induction decay (FID) signal

is recorded. The acquisition time is typically a few seconds, and multiple scans are averaged

to improve the signal-to-noise ratio.
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¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed. This involves

irradiating the protons with a broad range of radio frequencies while acquiring the ¹³C

spectrum. This decouples the protons from the carbons, resulting in a spectrum with single

lines for each unique carbon atom, which simplifies the spectrum and enhances the signal.

Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition

time are typically required compared to ¹H NMR.

Data Processing: The acquired FIDs for both ¹H and ¹³C spectra are processed using a

Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The

spectra are then phased and baseline-corrected. The chemical shifts are referenced to the

TMS signal.

Data Interpretation and Structural Elucidation
The combined spectral data provides a definitive identification of (Z)-4-methyl-2-pentene. The

following diagram illustrates the logical workflow for interpreting the spectral data to confirm the

molecular structure.
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Caption: Logical workflow for the structural elucidation of (Z)-4-methyl-2-pentene using MS

and NMR data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b213027#spectral-information-for-z-4-methyl-2-
pentene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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